1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid is a complex heterocyclic compound that combines several functional groups and ring systems. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan, imidazo[1,2-a]pyrimidine, and piperidine rings contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include mfcd07371395, are known to have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives, in general, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of MFCD07371395.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid typically involves multicomponent reactions and condensation processes. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of nitroalkenes, N,N-dimethylglyoxylamide, or cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyrimidine ring can produce dihydro derivatives.
Scientific Research Applications
1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a] ring system and have similar biological activities.
Furan derivatives: Compounds containing the furan ring exhibit similar reactivity and can undergo similar chemical transformations.
Piperidine derivatives: These compounds share the piperidine ring and are used in various medicinal and industrial applications.
Uniqueness
1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid is unique due to the combination of its three distinct ring systems, which confer a wide range of chemical and biological properties
Properties
IUPAC Name |
1-[[2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(23)12-4-8-20(9-5-12)11-13-15(14-3-1-10-24-14)19-17-18-6-2-7-21(13)17/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPJDDNZJPZVSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587719 |
Source
|
Record name | 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-23-8 |
Source
|
Record name | 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.